N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide
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Overview
Description
N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a cyclopentyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide typically involves multiple steps. One common method includes the cyclization of a precursor compound containing a thiazolidinone ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trametinib: A kinase inhibitor with a similar acetamide structure.
Phenoxyacetamide Derivatives: Compounds with similar pharmacological activities.
Uniqueness
N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone ring and cyclopentyl group differentiate it from other acetamide derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H19N3O2S2 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[3-[(3-cyclopentyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C17H19N3O2S2/c1-11(21)19-13-6-4-5-12(9-13)18-10-15-16(22)20(17(23)24-15)14-7-2-3-8-14/h4-6,9-10,14,22H,2-3,7-8H2,1H3,(H,19,21) |
InChI Key |
KGZPKDYIJCWXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=CC2=C(N(C(=S)S2)C3CCCC3)O |
Origin of Product |
United States |
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